Fmoc-3-Ala(5-thiazoyl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

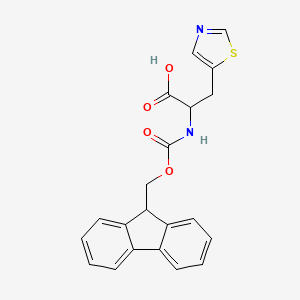

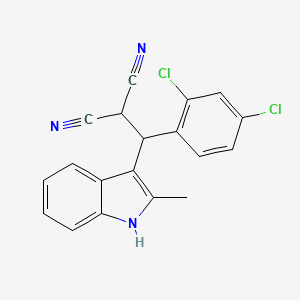

“Fmoc-3-Ala(5-thiazoyl)-OH” is a derivative of alanine, a non-essential amino acid. It has the molecular formula C21H18N2O4S and a molecular weight of 394.45 .

Molecular Structure Analysis

The molecular structure of “Fmoc-3-Ala(5-thiazoyl)-OH” consists of a fluorenylmethyloxycarbonyl (Fmoc) group, an alanine residue, and a thiazoyl group . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis

“Fmoc-3-Ala(5-thiazoyl)-OH” has a predicted boiling point of 647.5±55.0 °C and a predicted density of 1.378±0.06 g/cm3 . Its pKa is predicted to be 3.52±0.10 .Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-3-Ala(5-thiazoyl)-OH has been utilized in the solid-phase synthesis of peptides. Larsen et al. (1993) demonstrated the use of Fmoc as the N-α-protecting group in the stepwise solid-phase synthesis of peptides. This method allowed for the quantitative monitoring of Fmoc group deprotection and revealed its influence on peptide secondary structure, particularly supporting β-sheet conformations (Larsen et al., 1993).

Chromatographic Analysis

Ou et al. (1996) developed an improved high-performance liquid chromatography method for analyzing amino acids derivatized with Fmoc, offering high automatic throughput and baseline resolution of common Fmoc-amino acids (Ou et al., 1996).

Synthesis of Substituted Amino Acids

Mathieu et al. (2015) reported a synthesis method for orthogonally protected amino acids using Fmoc-protected amino acids. Their approach was centered on cross-Claisen condensations, showing the versatility of Fmoc groups in synthesizing a wide variety of amino acids (Mathieu et al., 2015).

Self-Assembly and Hydrogelation

Eckes et al. (2014) found that Fmoc-conjugated peptides like Fmoc-Ala-Lac could self-assemble into nanostructures and form gels in water, indicating the utility of Fmoc groups in creating self-assembling biomaterials (Eckes et al., 2014).

Antibacterial and Anti-inflammatory Applications

Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-modified amino acids. They found that these materials could inhibit bacterial growth and are not cytotoxic to mammalian cell lines, showcasing their potential in biomedical applications (Schnaider et al., 2019).

Drug Delivery and Imaging Applications

Gao et al. (2013) synthesized PEGtide dendrons using Fmoc solid-phase peptide synthesis protocols, demonstrating their utility in macrophage targeting for drug delivery and imaging applications (Gao et al., 2013).

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZBNXUXDFKAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-Ala(5-thiazoyl)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2716943.png)

![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)

![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)

![6-Azaspiro[3.6]decane hydrochloride](/img/structure/B2716956.png)

![Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone](/img/structure/B2716959.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716963.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716965.png)